(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester
Overview
Description
(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C14H18ClNO2 and its molecular weight is 267.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Activity
The compound has been explored for its potential insecticidal properties. Studies have demonstrated its efficacy against certain insects, such as American cockroaches and house flies. The compound’s stereochemistry plays a crucial role in its insecticidal activity, with specific enantiomers showing greater effectiveness (Hasan et al., 1996).
Binding Properties to Monoamine Transporters
Research has also focused on the compound's binding properties to monoamine transporters, particularly its affinity for dopamine and serotonin transporters. This aspect is significant for understanding its potential therapeutic applications in neurological disorders (Carroll et al., 2005).
Chemical Synthesis and Structural Analysis
The compound's synthesis and structural determination have been subjects of study. This includes the synthesis of its derivatives and analyzing their conformational properties, which is essential for understanding its chemical behavior and potential applications in various fields (Ibenmoussa et al., 1998).
Pharmacological Research
While the focus of this summary is not on pharmacological aspects like drug use or side effects, it is noteworthy that the compound has been studied in the context of its potential pharmacological applications. This includes exploring its effects on certain receptors and transporters in the body, which could have implications for treating various conditions (Carroll et al., 2005).
Mechanism of Action
Target of Action
Nocaine, also known as (+)-CPCA, primarily targets the dopamine transporter and inhibits dopamine uptake . This action is similar to that of cocaine . It stimulates motor activity in rodents and completely substitutes for cocaine in discrimination tests .
Mode of Action
Nocaine interacts with its targets, primarily the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This inhibition increases the extracellular concentrations of dopamine, leading to an increase in dopaminergic neurotransmission .
Biochemical Pathways
Cocaine is known to inhibit the reuptake of dopamine, serotonin, and norepinephrine, increasing their extracellular concentrations and enhancing neurotransmission .
Pharmacokinetics
It is known that the pharmacokinetics of a drug refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The result of nocaine’s action is an increase in dopaminergic neurotransmission due to the inhibition of dopamine reuptake . This leads to stimulant effects similar to those of cocaine . Nocaine was found to substitute for cocaine in animal models while having significantly less abuse potential itself .
Properties
IUPAC Name |
methyl (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFVYUDIAQQDTA-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180975 | |
Record name | Nocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205805-14-7, 263769-22-8 | |
Record name | rel-Methyl (3R,4S)-4-(4-chlorophenyl)-1-methyl-3-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205805-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3R,4S)-4-(4-chlorophenyl)-1-methyl-3-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263769-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263769228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does (+)-CPCA interact with monoamine transporters?
A1: (+)-CPCA acts as a potent inhibitor of monoamine transporters, primarily targeting the dopamine transporter (DAT) and norepinephrine transporter (NET) with high affinity. [, ] It exhibits a lower affinity for the serotonin transporter (SERT) compared to cocaine. [, , ]
Q2: What are the downstream effects of (+)-CPCA binding to monoamine transporters?
A2: By inhibiting DAT and NET, (+)-CPCA blocks the reuptake of dopamine and norepinephrine in the synapse, leading to increased neurotransmitter levels. [, ] This elevation in dopamine levels in specific brain regions is believed to contribute to the locomotor stimulant effects observed with (+)-CPCA administration. [, ]
Q3: Does (+)-CPCA fully substitute for cocaine in behavioral studies?
A3: Despite its lower potency, (+)-CPCA has been shown to completely substitute for cocaine in drug discrimination tests in rats, indicating that it produces similar subjective effects. [, ]
Q4: What is the molecular formula and weight of (+)-CPCA?
A4: The molecular formula of (+)-CPCA is C14H18ClNO2, and its molecular weight is 267.74 g/mol.
Q5: How does the structure of (+)-CPCA differ from cocaine, and how do these differences affect its activity?
A5: (+)-CPCA, based on a piperidine ring, is structurally distinct from cocaine, which features a tropane ring system. [] This structural difference contributes to (+)-CPCA's weaker reinforcing properties and slower onset of action compared to cocaine. [, ]
Q6: Have any structural modifications of (+)-CPCA led to enhanced activity or selectivity?
A6: Research has explored the synthesis of piperidine-based nocaine/modafinil hybrid ligands, demonstrating improved potency at monoamine transporters, particularly DAT and NET. [] Some modifications have resulted in highly active and selective inhibitors with nanomolar to subnanomolar potency. []
Q7: What is known about the pharmacokinetic profile of (+)-CPCA?
A7: Research indicates that (+)-CPCA has a slower onset of action in the first few minutes after intravenous injection compared to cocaine, likely due to differences in the kinetics of DAT binding. []
Q8: How does (+)-CPCA's pharmacodynamic profile differ from cocaine?
A8: While both compounds act as locomotor stimulants, (+)-CPCA is less potent and efficacious than cocaine. [, ] Intriguingly, pretreatment with (+)-CPCA can dose-dependently block the locomotor stimulant effects of cocaine in rats, suggesting potential as a cocaine antagonist. [, ]
Q9: Has (+)-CPCA demonstrated efficacy in any in vivo models?
A9: Studies in rhesus monkeys revealed that (+)-CPCA is readily self-administered, but it shows limited reinforcing properties in rats compared to cocaine in both fixed and progressive ratio intravenous drug self-administration tests. [, ] This suggests a potential for therapeutic development for cocaine dependence. [, ]
Q10: Are there any known applications of (+)-CPCA beyond its potential as a treatment for cocaine addiction?
A10: Some piperidine-based nocaine/modafinil hybrid ligands, derived from the structure of (+)-CPCA, have shown promise as potential positron emission tomography (PET) imaging tools. [] They may also have applications in the treatment of central nervous system disorders such as depression and sleep apnea. []
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